molecular formula C27H33FN4O2S B2441062 N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 946317-15-3

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B2441062
M. Wt: 496.65
InChI Key: UHAZBXBMYZDZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C27H33FN4O2S and its molecular weight is 496.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzenesulfonamide, due to its complex molecular structure, has been the focus of various synthesis and characterization studies. The compound's synthesis often involves multi-step reactions with specific emphasis on achieving high purity and yield. Characterization techniques such as X-ray diffraction, NMR, and mass spectrometry provide detailed insights into the compound's molecular structure and properties. These studies lay the groundwork for further exploration of its potential applications in various scientific domains (Murthy et al., 2018).

Molecular Dynamics and Computational Studies

The compound's unique molecular structure has prompted extensive molecular dynamics and computational studies. These studies aim to predict the compound's interaction with biological targets and its potential as a therapeutic agent. Through quantum chemical calculations and molecular dynamics simulations, researchers assess its reactivity, stability, and interaction energies with various substrates, providing valuable insights into its mechanistic action at the molecular level (Kaya et al., 2016).

Potential Therapeutic Applications

Research into the compound's therapeutic applications has been largely exploratory, with studies investigating its potential in treating various conditions. The compound's interaction with specific biological pathways suggests it may possess activity relevant to disorders such as allergies and possibly other conditions requiring modulation of certain molecular targets. These investigations underscore the need for further in vitro and in vivo studies to fully understand the compound's pharmacological profile and therapeutic potential (Walsh et al., 1990).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN4O2S/c1-21-4-14-26(15-5-21)35(33,34)29-20-27(22-6-10-24(11-7-22)30(2)3)32-18-16-31(17-19-32)25-12-8-23(28)9-13-25/h4-15,27,29H,16-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAZBXBMYZDZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzenesulfonamide

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